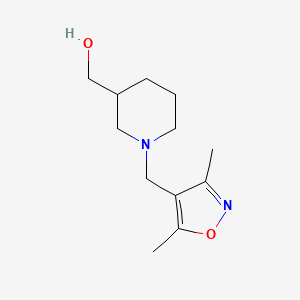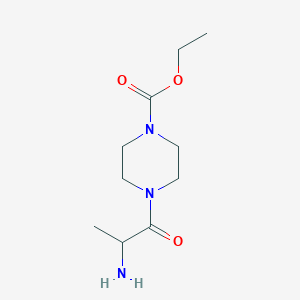![molecular formula C9H9N3OS B1488426 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2098041-87-1](/img/structure/B1488426.png)
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In some studies, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat .Scientific Research Applications
Antitubercular Agents
Thieno[3,2-d]pyrimidin-4(3H)-ones have been explored for their antimycobacterial properties. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis strains . The azetidine moiety in 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one could potentially be optimized to enhance this activity, offering a new avenue for tuberculosis treatment research.
Inhibitors of EZH2
Derivatives of thieno[3,2-d]pyrimidine have been synthesized as potent inhibitors of the enzyme EZH2, which plays a role in cancer progression . The structural features of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one could be modified to develop new antitumor agents, particularly targeting lymphoma and leukemia cell lines.
Cytochrome bd Oxidase Inhibition
Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is crucial for the bacteria’s energy metabolism, making it an attractive drug target. The compound could serve as a scaffold for generating new inhibitors that can be used in combination therapies.
Synthetic Methodology Development
The synthesis of thieno[3,2-d]pyrimidine derivatives involves various strategies, including cyclization reactions and the use of versatile synthons . The compound 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can be used to develop new synthetic methodologies, potentially leading to the discovery of novel compounds with diverse biological activities.
Chemical Probe for Physiological Studies
Compounds with the thieno[3,2-d]pyrimidine core have been used as chemical probes to study physiological conditions . The unique structure of the compound may allow researchers to investigate the function of mycobacterial Cyt-bd under various conditions, aiding in the understanding of bacterial physiology and pathogenesis.
Structure-Activity Relationship (SAR) Exploration
The thieno[3,2-d]pyrimidine scaffold is conducive to SAR studies, which are essential for drug development . By systematically modifying the structure of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one, researchers can explore the relationship between the compound’s structure and its biological activity, leading to more effective drug designs.
Mechanism of Action
Target of Action
The primary target of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .
Mode of Action
3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that typically leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the progression of diseases like cancer .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway. This pathway is responsible for the addition of methyl groups to histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell. When EZH2 is inhibited, the methylation of histones is reduced, leading to changes in the structure of the chromatin and, consequently, gene expression .
Result of Action
The inhibition of EZH2 by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to significant changes in gene expression. This can result in the slowing or halting of disease progression, particularly in diseases like cancer where EZH2 is often overexpressed .
properties
IUPAC Name |
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-8-7(1-2-14-8)11-5-12(9)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUVWBWQYIEQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(C2=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)




![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
